N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenylmethanesulfonamido)propanamide
Overview
Description
N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenylmethanesulfonamido)propanamide is an organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, an ethyl chain, and a sulfonamide group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenylmethanesulfonamido)propanamide typically involves multiple steps:
Formation of the Methoxyphenyl Ethylamine Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with ethylamine under reductive amination conditions to form 2-(4-methoxyphenyl)ethylamine.
Sulfonamide Formation: The intermediate is then reacted with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.
Amidation: Finally, the sulfonamide derivative is reacted with 2-bromopropanamide under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenylmethanesulfonamido)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products
Oxidation: 2-(4-Hydroxyphenyl)ethyl-2-(N-phenylmethanesulfonamido)propanamide.
Reduction: N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenylmethanesulfonamido)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenylmethanesulfonamido)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its ability to interact with biological targets.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenylmethanesulfonamido)propanamide involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenylmethanesulfonamido)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenylmethanesulfonamido)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenylmethanesulfonamido)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its hydrophobic interactions, while the sulfonamide group provides additional hydrogen bonding capabilities.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(N-methylsulfonylanilino)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15(21(26(3,23)24)17-7-5-4-6-8-17)19(22)20-14-13-16-9-11-18(25-2)12-10-16/h4-12,15H,13-14H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAFCHHWVCCZKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)OC)N(C2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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